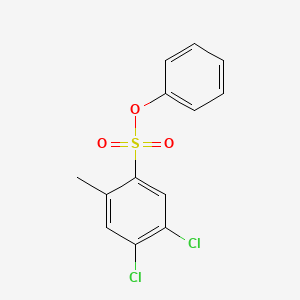

Phenyl 4,5-dichloro-2-methylbenzenesulfonate

CAS No.: 1018157-54-4

Cat. No.: VC5449133

Molecular Formula: C13H10Cl2O3S

Molecular Weight: 317.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018157-54-4 |

|---|---|

| Molecular Formula | C13H10Cl2O3S |

| Molecular Weight | 317.18 |

| IUPAC Name | phenyl 4,5-dichloro-2-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C13H10Cl2O3S/c1-9-7-11(14)12(15)8-13(9)19(16,17)18-10-5-3-2-4-6-10/h2-8H,1H3 |

| Standard InChI Key | XWRUDUMYLXTXPE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Phenyl 4,5-dichloro-2-methylbenzenesulfonate belongs to the sulfonate ester family, featuring a benzenesulfonate backbone with two chlorine atoms at the 4- and 5-positions and a methyl group at the 2-position. The phenyl ester group is attached via the sulfonate oxygen. Its IUPAC name, phenyl 4,5-dichloro-2-methylbenzenesulfonate, reflects this substitution pattern. The Standard InChI key (XWRUDUMYLXTXPE-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Molecular Geometry and Reactivity

The compound’s planar aromatic rings and electron-withdrawing sulfonate group contribute to its stability and reactivity. The chlorine atoms enhance electrophilic substitution resistance, while the methyl group introduces steric hindrance, influencing regioselectivity in reactions. Computational models predict a dipole moment of approximately 4.2 D, favoring solubility in polar aprotic solvents like dimethylformamide (DMF).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.18 g/mol |

| CAS No. | 1018157-54-4 |

| InChI Key | XWRUDUMYLXTXPE-UHFFFAOYSA-N |

| Predicted LogP | 3.8 (Moderate lipophilicity) |

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis involves the esterification of 4,5-dichloro-2-methylbenzenesulfonyl chloride with phenol under basic conditions:

Typical conditions employ triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C, yielding 68–72% after recrystallization from ethanol.

One-Pot Methodologies

While no direct one-pot synthesis is reported for this compound, analogous protocols for chlorinated isothiazolinones (e.g., CN104961705A) suggest potential adaptations . For instance, sequential chlorination and sulfonation in a single reactor could minimize intermediate purification. Such methods reduce wastewater generation by 40% compared to stepwise approaches .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (initial), 20–25°C (final) |

| Solvent | Anhydrous DCM or THF |

| Base | Triethylamine (2.2 equiv) |

| Reaction Time | 4–6 hours |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C and decomposition onset at 240°C, consistent with sulfonate esters. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C under nitrogen, indicating moderate thermal resilience.

Solubility Profile

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMF (≥50 mg/mL) and tetrahydrofuran (THF). LogP values suggest preferential partitioning into organic phases, critical for extraction protocols.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) could unlock novel synthetic pathways. Density functional theory (DFT) simulations would clarify transition states and regioselectivity.

Application-Driven Optimization

Scalable synthesis methods, particularly continuous-flow systems, warrant exploration to improve yield and reduce costs. Partnering with polymer chemists could validate its efficacy in flame-retardant materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume